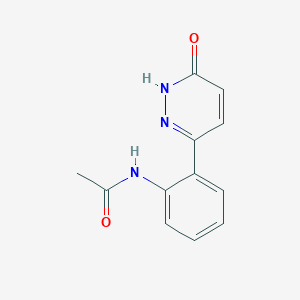

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). sGC is an enzyme that catalyzes the conversion of GTP to cyclic GMP (cGMP), which is an important signaling molecule in various physiological processes including smooth muscle relaxation, platelet aggregation, and neurotransmission. ODQ has been widely used as a tool compound to study the role of cGMP signaling in various biological systems.

Scientific Research Applications

Cardiotonic Activities

Dihydropyridazinone derivatives, including N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide, have been explored for their potent cardiotonic activities. Research led by Robertson et al. (1986) discovered that these compounds act as positive inotropes in dogs, indicating potential applications in treating heart failure by increasing the force of heart muscle contractions without significantly affecting the heart rate. Notably, the study introduced several lactam analogues with varying degrees of oral activity and duration of action, highlighting the compound's potential as a potent and long-acting oral inotrope (Robertson et al., 1986).

Antibacterial Agents

A study by Desai et al. (2008) synthesized and evaluated the antibacterial activity of 4-oxo-thiazolidines and 2-oxo-azetidines, demonstrating moderate to good activity against gram-positive and gram-negative bacteria. This suggests the potential of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide related compounds in developing new antibacterial agents (Desai et al., 2008).

Antioxidant Activities

The antioxidant activity of new coumarin derivatives was examined by Kadhum et al. (2011), comparing their effectiveness with ascorbic acid. This study emphasizes the role of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide related compounds in combating oxidative stress, which is implicated in various chronic diseases and aging processes (Kadhum et al., 2011).

Chymase Inhibition for Aortic Aneurysm Prevention

Tsunemi et al. (2004) investigated the effects of a specific chymase inhibitor related to N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide in preventing abdominal aortic aneurysm development in a hamster model. The inhibitor significantly reduced the aortic diameter and chymase activity, indicating a promising therapeutic approach to aortic aneurysms (Tsunemi et al., 2004).

Mechanism of Action

Target of Action

The primary target of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is the Thyroid Hormone Receptor β (THR-β) . This receptor plays a crucial role in the regulation of metabolism and growth by thyroid hormones .

Mode of Action

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide acts as an agonist at the THR-β . This means it binds to the receptor and activates it, mimicking the action of the natural thyroid hormones . The activation of THR-β leads to changes in gene transcription, which can have various effects on the body’s metabolism .

Biochemical Pathways

The activation of THR-β affects several biochemical pathways. Most notably, it influences the lipid metabolism . The beneficial effects of thyroid hormone (TH) on lipid levels are primarily due to its action at the THR-β in the liver .

Result of Action

The activation of THR-β by N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide leads to a decrease in LDL cholesterol and triglycerides . This can have beneficial effects in conditions such as dyslipidemia .

properties

IUPAC Name |

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-8(16)13-10-5-3-2-4-9(10)11-6-7-12(17)15-14-11/h2-7H,1H3,(H,13,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSWAIUMSWBKSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2817369.png)

![1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2817370.png)

![N-[[4-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2817387.png)